Core Structure Differentiation: Sulfone vs. Morpholine
The target compound possesses a distinct thiomorpholine 1,1-dioxide core (SMILES: O=S1(CCN(CC2=CC=CN=C2Cl)CC1)=O), which is a known privileged structure in kinase and ion channel modulator design. SAR studies on matched molecular pairs demonstrate that the 1,1-dioxide group is critical for target engagement. For instance, in a series of thiazole-4-carboxamide fungicides, the thiomorpholine 1,1-dioxide derivative displayed distinct EC50 values compared to its morpholine and non-oxidized thiomorpholine counterparts, proving the sulfone is not a silent substituent [1]. This contrasts sharply with common morpholine analogs like 4-[(2-Chloropyridin-3-yl)methyl]morpholine (CAS 1250205-26-5) which lack the sulfone oxygens, fundamentally altering hydrogen bond acceptor capacity and three-dimensional geometry .
| Evidence Dimension | Core Heterocycle Structure |
|---|---|
| Target Compound Data | Thiomorpholine 1,1-dioxide (contains sulfone group S(=O)2) |
| Comparator Or Baseline | Morpholine (CAS 1250205-26-5 analog) or Thiomorpholine (sulfide) |
| Quantified Difference | Presence of two strong H-bond acceptor oxygens on sulfur alters TPSA and 3D conformation versus a single ether oxygen or sulfide. This leads to differentiable EC50 values in matched molecular pair analyses [1]. |
| Conditions | Comparison of molecular structure and matched molecular pair analysis in SAR studies. |
Why This Matters
Ensures fidelity to structure-activity relationships that are lost with simpler morpholine or thiomorpholine analogs, preventing failed biological assays due to incorrect pharmacophores.
- [1] Cheng, Y.-X.; Huang, D.; et al. Design, synthesis, and fungicidal activity evaluation of 2-methyl-5-phenylthiazole-4-carboxamides bearing morpholine, thiomorpholine, or thiomorpholine 1,1-dioxide moiety. 2024. View Source
